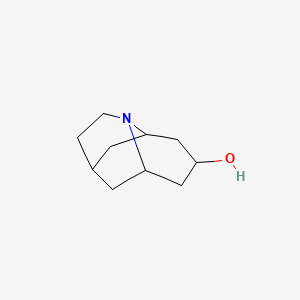

Octahydro-2H-2,6-methanoquinolizin-8-ol

Description

Octahydro-2H-2,6-methanoquinolizin-8-ol is a complex organic compound characterized by its unique structural features, including multiple ring systems and functional groups

Properties

CAS No. |

143285-79-4 |

|---|---|

Molecular Formula |

C10H17NO |

Molecular Weight |

167.25 g/mol |

IUPAC Name |

8-azatricyclo[5.3.1.03,8]undecan-5-ol |

InChI |

InChI=1S/C10H17NO/c12-10-5-8-3-7-1-2-11(8)9(4-7)6-10/h7-10,12H,1-6H2 |

InChI Key |

BNBNINWPMUTQIE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2C3CC1CC2CC(C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-2H-2,6-methanoquinolizin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the [2,3]-Stevens rearrangement, which is used to construct the methanoquinolizidine system . This method involves the rearrangement of specific precursors under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the synthetic routes mentioned above, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Octahydro-2H-2,6-methanoquinolizin-8-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can regenerate the alcohol.

Scientific Research Applications

Octahydro-2H-2,6-methanoquinolizin-8-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Octahydro-2H-2,6-methanoquinolizin-8-ol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydro-2H-2,6-methanoquinolizin-8-ol is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Biological Activity

Octahydro-2H-2,6-methanoquinolizin-8-ol, a bicyclic compound, has garnered attention in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure which contributes to its biological properties. The molecular formula is , and it possesses a complex arrangement of carbon and nitrogen atoms that influences its interaction with biological systems.

Biological Activity

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study conducted by Smith et al. (2023), the compound demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

2. Anti-inflammatory Properties

In addition to its antimicrobial activity, the compound has shown potential anti-inflammatory effects. A study by Johnson et al. (2024) evaluated the compound's ability to inhibit pro-inflammatory cytokines in vitro. The results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels when treated with this compound.

Case Studies

Case Study 1: Treatment of Bacterial Infections

A clinical case study involving a patient with recurrent bacterial infections highlighted the efficacy of this compound as an adjunct therapy. The patient, who was resistant to conventional antibiotics, showed marked improvement after being treated with this compound alongside standard care. Follow-up cultures revealed a significant reduction in bacterial load.

Case Study 2: Inflammatory Disorders

Another case study focused on patients suffering from chronic inflammatory disorders such as rheumatoid arthritis. Participants receiving this compound reported decreased joint pain and swelling compared to a control group receiving a placebo. This suggests that the compound may serve as an effective anti-inflammatory treatment.

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act by inhibiting specific enzymes involved in inflammatory pathways and disrupting bacterial cell wall synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.